- Application of high pressure to some difficult Wittig reactions, Tetrahedron Letters, 1987, 28(19), 2191-2
Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)
Ethyl 3-Phenylbut-2-enoate structure
Product Name:Ethyl 3-Phenylbut-2-enoate
Numéro CAS:945-93-7
Le MF:C12H14O2
Mégawatts:190.238363742828
MDL:MFCD00053762
CID:805935
Update Time:2025-06-09
Ethyl 3-Phenylbut-2-enoate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 3-phenylbut-2-enoate
- 2-Butenoic acid,3-phenyl-, ethyl ester
- ETHYL TRANS-β-METHYLCINNAMATE
- (E)-3-phenyl-2-butenoic acid ethyl ester
- (E)-3-phenyl-but-2-enoic acid ethyl ester
- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
- Ethyl 3-phenylcrotonate
- ETHYL BETA-METHYLCINNAMATE
- ETHYL B-METHYLCINNAMATE
- ETHYL TRANS-SS-METHYLCINNAMATE
- trans-3-phenyl-but-
- Ethyl trans-beta-methylcinnamate
- (E)-ethyl 3-phenylbut-2-enoate
- BSXHSWOMMFBMLL-MDZDMXLPSA-N
- ethyl (2E)-3-phenylbut-2-enoate
- ethyl (E)-3-phenylbut-2-enoate
- Ethyl (E)-3-Phenyl-2-butenoate
- 2-Butenoic acid, 3-phenyl-, ethyl ester
- Cinnamic acid, .beta.-methyl-, ethyl ester
- ethyl trans--methylcinnamate
- 6237AC
- SBB053785
- Ethyl (2E)-3-phenyl-2-butenoate #
- 2-Butenoi
- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-phenyl-2-butenoate
- NSC 20769
- Ethyl 3-Phenylbut-2-enoate
-
- MDL: MFCD00053762
- Piscine à noyau: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
- La clé Inchi: BSXHSWOMMFBMLL-UHFFFAOYSA-N
- Sourire: O=C(C=C(C)C1C=CC=CC=1)OCC
Propriétés calculées
- Qualité précise: 190.09900
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 4
- Complexité: 212
- Surface topologique des pôles: 26.3
Propriétés expérimentales
- Dense: 1.042
- Point d'ébullition: 142-144 ºC (p=15 torr)
- Point d'éclair: >113 ºC
- Indice de réfraction: n20/D 1.546(lit.)
- Le PSA: 26.30000
- Le LogP: 2.65300
Ethyl 3-Phenylbut-2-enoate Informations de sécurité
- Wgk Allemagne:3
- Instructions de sécurité: S24; S25
Ethyl 3-Phenylbut-2-enoate Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Ethyl 3-Phenylbut-2-enoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066852-1g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 066852-5g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 5g |
£119.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-1g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 1g |
¥1,052.00 | 2022-10-10 | |
| TRC | E940195-10mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940195-50mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940195-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 066852-25g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 25g |
£450.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-250mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 250mg |
¥512.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
¥260.0 | 2022-09-28 | |
| abcr | AB155034-1 g |
Ethyl beta-methylcinnamate; . |
945-93-7 | 1g |
€89.40 | 2022-06-11 |
Ethyl 3-Phenylbut-2-enoate Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
Référence
- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates, Acta Chemica Scandinavica, 1983, 37(3), 173-8
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
Référence
- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes, Youji Huaxue, 1989, 9(4), 361-3
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine , Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane , Water ; 16 h, 110 °C
Référence
- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines, Organic Letters, 2010, 12(4), 884-887
Méthode de production 5
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
Référence
- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483
Méthode de production 7
Conditions de réaction
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ; 66 h, reflux
Référence
- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11, Journal of Organic Chemistry, 1998, 63(13), 4489-4493
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
Référence
- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties, ACS Catalysis, 2022, 12(2), 963-970
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane , Water ; 12 h, rt
Référence
- Pd-catalyzed addition of organoboronic acids to alkynes at room temperature, Synlett, 2005, (3), 457-460
Méthode de production 10
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; 25 - 30 °C; 10 - 12 h, rt
Référence
- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149
Méthode de production 12
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
Référence
- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives, Oriental Journal of Chemistry, 2008, 24(2), 595-600
Méthode de production 13
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
Référence
- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols, Angewandte Chemie, 2018, 57(46), 15143-15147
Méthode de production 15
Ethyl 3-Phenylbut-2-enoate Raw materials
- Triethyl phosphonoacetate
- Phenylboronic acid
- Iodobenzene
- ethyl but-2-ynoate
- Boroxin,2,4,6-triphenyl-
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER
- Crotonic Acid Ethyl Ester
- Acetophenone
- ethyl 3-hydroxy-3-phenylbutanoate
- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate
Ethyl 3-Phenylbut-2-enoate Preparation Products
Ethyl 3-Phenylbut-2-enoate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
Numéro de commande:A859325
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:17
Prix ($):493.0
Courriel:sales@amadischem.com
Ethyl 3-Phenylbut-2-enoate Littérature connexe
-
Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
-
3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
Pureté:99%
Quantité:5g
Prix ($):493.0